N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
Chemical Reactions Analysis
The chemical reactions involving “N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, specific details about the chemical reactions of this compound are not available in the current resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume. Unfortunately, specific details about the physical and chemical properties of “this compound” are not available in the current resources .Scientific Research Applications
Synthesis and Anticholinesterase Activity
Research has demonstrated the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, showing significant activity toward Acetylcholinesterase (AChE). A study highlighted the introduction of a benzyloxy moiety at the 7-position of the coumarin scaffold to improve anti-AChE activity, with compound 4o displaying an IC50 value of 0.16 μM. Docking studies revealed that compound 4o occupied both peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE (Ghanei-Nasab et al., 2016).
Biological Evaluation of Coumarin Derivatives
Another study synthesized a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives to estimate their biological properties. This work focused on the synthesis through key intermediates and evaluated the antibacterial activity of these compounds against various bacterial strains (Ramaganesh et al., 2010).
Schiff Bases Containing Indole Moiety
Research into Schiff bases containing the indole moiety, such as N′-[(5-substituted-2-phenyl-1H-indol-3-yl)methylene]-2-oxo-2H-chromene-3-carbohydrazide, demonstrated preparation and screening for antioxidant and antimicrobial activities. This study produced compounds with notable biological activities, showing potential for further exploration in drug development (Saundane & Mathada, 2015).
Chemosensors for Cyanide Anions
A distinct application involves the synthesis of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds, through Michael addition reactions and displacement mechanisms, can detect cyanide anions, showcasing a color change or fluorescence response, which is critical for environmental monitoring and safety (Wang et al., 2015).
Antimicrobial Activity
Another study explored the microwave-assisted synthesis of benzothiazepine derivatives, demonstrating significant antibacterial and antifungal activities. This efficient synthesis method and the biological evaluation of these compounds underscore their potential in developing new antimicrobial agents (Raval et al., 2012).
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-2-25-18-11-10-17(14-7-5-8-15(20(14)18)22(25)27)24-21(26)16-12-13-6-3-4-9-19(13)29-23(16)28/h3-12H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNEEUAZMZDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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